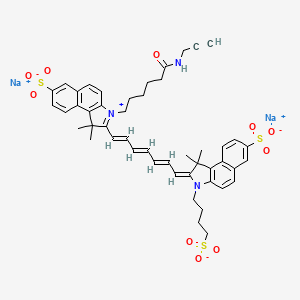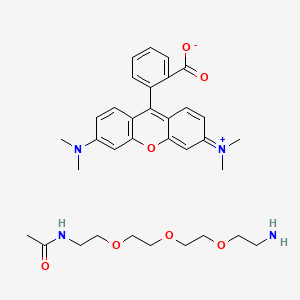
Tamra-peg3-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamra-peg3-NH2 is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. It is a fluorescent dye that contains amino groups, which can undergo condensation reactions with carboxyl groups to form covalent bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tamra-peg3-NH2 is synthesized by attaching three polyethylene glycol units to the tetramethylrhodamine core. The amino groups in this compound can react with carboxyl groups under appropriate conditions to form stable covalent bonds .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of the compound using similar synthetic routes. The process typically includes the purification of the final product to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Tamra-peg3-NH2 undergoes various chemical reactions, including:
Condensation Reactions: The amino groups in this compound can react with carboxyl groups to form amide bonds.
Click Chemistry: The compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Condensation Reactions: Common reagents include carboxyl-containing compounds and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Click Chemistry: Copper catalysts and terminal alkynes are commonly used.
Major Products Formed
Amide Bonds: Formed from condensation reactions with carboxyl groups.
Triazoles: Formed from click chemistry reactions.
Scientific Research Applications
Tamra-peg3-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and detecting molecules.
Biology: Employed in fluorescence microscopy and flow cytometry to study biological processes.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
Tamra-peg3-NH2 exerts its effects through its fluorescent properties. The amino groups in the compound can form covalent bonds with carboxyl groups, allowing it to label and detect target molecules. The fluorescence of this compound enables the visualization and tracking of these molecules in various applications .
Comparison with Similar Compounds
Similar Compounds
Amine-PEG2-Biotin: Contains two polyethylene glycol units and a biotin moiety.
Tetramethylrhodamine Azide: Another derivative of tetramethylrhodamine used in click chemistry.
Uniqueness
Tamra-peg3-NH2 is unique due to its combination of three polyethylene glycol units and amino groups, which enhance its solubility and reactivity. This makes it particularly useful for labeling and detecting molecules in complex biological samples .
Properties
Molecular Formula |
C34H44N4O7 |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C10H22N2O4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-10(13)12-3-5-15-7-9-16-8-6-14-4-2-11/h5-14H,1-4H3;2-9,11H2,1H3,(H,12,13) |
InChI Key |
AGMGTJXJIWCIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


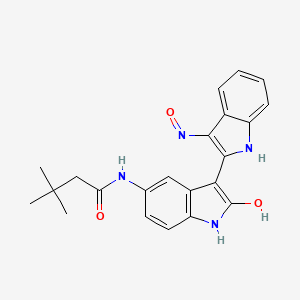
![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)
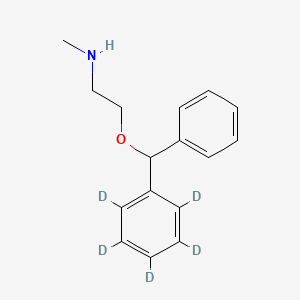
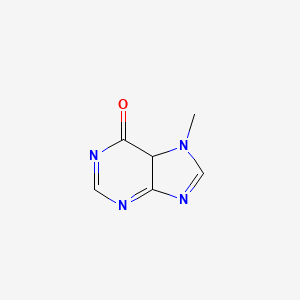
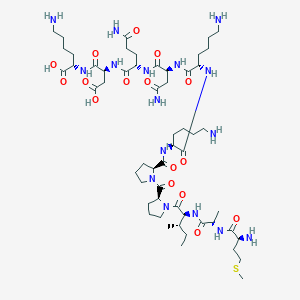

![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)


